2,2-Diethyl-5,5-dimethyl-1,3-oxathiane
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Overview
Description
2,2-Diethyl-5,5-dimethyl-1,3-oxathiane is a heterocyclic compound containing a sulfur atom and a cyclic ether ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-5,5-dimethyl-1,3-oxathiane typically involves the reaction of appropriate diethyl and dimethyl precursors with a sulfur-containing reagent under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the oxathiane ring .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-5,5-dimethyl-1,3-oxathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted oxathianes .
Scientific Research Applications
2,2-Diethyl-5,5-dimethyl-1,3-oxathiane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-5,5-dimethyl-1,3-oxathiane involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1,3-oxathiane: A similar compound with different substituents, known for its distinct chemical properties.
2,2-Dimethyl-5-isopropyl-1,3-oxathiane: Another related compound with unique structural features and applications.
Properties
CAS No. |
745825-60-9 |
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Molecular Formula |
C10H20OS |
Molecular Weight |
188.33 g/mol |
IUPAC Name |
2,2-diethyl-5,5-dimethyl-1,3-oxathiane |
InChI |
InChI=1S/C10H20OS/c1-5-10(6-2)11-7-9(3,4)8-12-10/h5-8H2,1-4H3 |
InChI Key |
BKMHTLMZFQUOSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(CS1)(C)C)CC |
Origin of Product |
United States |
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